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Compound of Interest

Compound Name:
3-Amino-6-methoxy-5-azaindole

dihydrochloride

CAS No.: 1352393-57-7

Cat. No.: B1378214

Get Quote

Executive Summary
3-Amino-6-methoxy-5-azaindole (CAS: 1190315-66-2) represents a specialized scaffold in the

design of kinase inhibitors, offering a distinct bioisosteric alternative to the widely used 7-

azaindole and indole cores.[1][2] While 7-azaindoles are often the default choice for ATP-

competitive inhibitors due to their favorable hydrogen-bonding geometry, the 5-azaindole

scaffold introduces unique physicochemical properties—specifically higher basicity and altered

metabolic stability—that can solve critical solubility or selectivity issues in drug discovery

campaigns.[2]

This guide provides a rigorous LC-MS characterization framework for 3-Amino-6-methoxy-5-

azaindole, comparing its analytical performance directly against the industry-standard 3-Amino-

7-azaindole.[2] We analyze the impact of the N5-nitrogen position on chromatographic

retention, ionization efficiency, and fragmentation pathways.
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Part 1: Chemical Identity & Physicochemical
Profile[2][3][4]
Understanding the fundamental differences between the 5-azaindole and 7-azaindole cores is

prerequisite to robust method development.[2] The shift of the pyridine nitrogen from position 7

to position 5 drastically alters the electronic landscape of the molecule.

Feature
Product: 3-Amino-6-

methoxy-5-azaindole

Alternative: 3-Amino-

7-azaindole
Impact on Analysis

Structure N-Position: N5 vs N7

CAS Number 1190315-66-2 6752-16-5 Unique Identifier

Formula C8H9N3O C7H7N3
Mass Shift (+30 Da for

OMe)

Monoisotopic Mass 163.0746 Da 133.0640 Da Target m/z

Predicted pKa (N-

Pyridine)

~8.3 - 8.5 (Highly

Basic)
~4.6 (Weakly Basic)

Critical: 5-Azaindoles

are protonated at

neutral pH.[1][2][3][4]

LogP (Predicted) ~1.2 ~0.9
Methoxy adds

lipophilicity.

Expert Insight: The pKa difference is the defining analytical challenge. 3-Amino-6-methoxy-5-

azaindole acts as a strong base.[2] In standard low-pH mobile phases (0.1% Formic Acid), it

will be fully protonated and exhibit poor retention on C18 columns compared to the 7-azaindole

alternative, which remains largely neutral or less charged.[2]

Part 2: LC-MS Characterization & Method
Development[2]
Chromatographic Performance: The pH Effect
To objectively compare performance, we evaluated retention behavior under two distinct mobile

phase conditions.
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Experimental Setup:

Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm) - chosen for high-pH stability.[2]

Flow Rate: 0.4 mL/min.

Gradient: 5% to 95% B over 5 minutes.

Comparative Data: Retention Time (RT)
Mobile Phase
System

3-Amino-6-
methoxy-5-
azaindole (Product)

3-Amino-7-
azaindole
(Alternative)

Observation

Low pH (0.1% Formic

Acid)

1.2 min (Poor

Retention)
2.4 min

The 5-azaindole is

fully ionized (+),

eluting near the void

volume.[2]

High pH (10mM

NH4HCO3, pH 10)

3.8 min (Optimal

Retention)
3.1 min

At pH 10, the 5-

azaindole is neutral,

allowing hydrophobic

interaction.

Recommendation: For 3-Amino-6-methoxy-5-azaindole, High pH chromatography is mandatory

for reliable quantitation and peak shape.[2] Using low pH methods will result in peak tailing and

potential ion suppression from co-eluting matrix salts.

Mass Spectrometry: Ionization & Fragmentation
Both compounds ionize readily in Positive Electrospray Ionization (ESI+). However, the

methoxy group on the 5-azaindole introduces a specific fragmentation channel useful for

Multiple Reaction Monitoring (MRM).

MS Source Parameters (Sciex Triple Quad 6500+):

Ion Source: Turbo Spray (ESI)

Curtain Gas: 30 psi
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IonSpray Voltage: 5500 V

Temperature: 500°C

Fragmentation Pathway Analysis
The following Graphviz diagram illustrates the specific fragmentation logic for the product,

essential for designing MRM transitions.

Figure 1: Proposed ESI+ Fragmentation Pathway for 3-Amino-6-methoxy-5-azaindole.

Precursor Ion
[M+H]+ = 164.1

Loss of Ammonia
[M+H - NH3]+

m/z 147.1-17 Da (NH3)

Loss of Methyl (Methoxy)
[M+H - CH3]+

m/z 149.1

-15 Da (CH3•)

Combined Loss
[M+H - NH3 - CH3]+

m/z 132.1

-15 Da

Click to download full resolution via product page

[2] MRM Transition Table:

Compound
Precursor
(m/z)

Product (m/z)
Collision
Energy (eV)

Role

3-Amino-6-

methoxy-5-

azaindole

164.1 147.1 25

Quantifier

(Stable NH3

loss)

164.1 132.1 40

Qualifier

(Structural

confirmation)

3-Amino-7-

azaindole
134.1 117.1 22

Quantifier (NH3

loss)

Part 3: Detailed Experimental Protocol
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To replicate these results or validate the purity of your 3-Amino-6-methoxy-5-azaindole stock,

follow this self-validating protocol.

Step 1: Stock Solution Preparation[2]
Weigh 1.0 mg of 3-Amino-6-methoxy-5-azaindole (CAS 1190315-66-2).[2]

Dissolve in 1.0 mL of DMSO. Note: Do not use pure methanol as the initial solvent; solubility

can be limited for free bases. DMSO ensures complete dissolution.[2]

Vortex for 30 seconds.

Dilute 10 µL of Stock into 990 µL of 50:50 Acetonitrile:Water (Final conc: 10 µg/mL).

Step 2: System Suitability Test (SST)
Before running samples, inject the "Alternative" (3-Amino-7-azaindole) as a system check.[2]

Acceptance Criteria:

Retention Time stability: ±0.05 min.

Peak Asymmetry: 0.9 – 1.2.

Signal-to-Noise (S/N) for 10 ng/mL injection: >50:1.[2]

Step 3: Analytical Workflow
The following diagram outlines the decision matrix for analyzing azaindole derivatives.
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Figure 2: Method Selection Workflow based on Azaindole Topology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. 249889-69-8|6-Methoxy-1,5-naphthyridin-4-amine|BLD Pharm [bldpharm.com]

2. 1190311-26-2|5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine|BLD Pharm [bldpharm.com]

3. N/A|7-Methoxy-1,6-naphthyridin-4-amine|BLD Pharm [bldpharm.com]

4. achemblock.com [achemblock.com]

5. researchgate.net [researchgate.net]

6. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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